2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester
Overview
Description
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester, also known as this compound, is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
- Rhodium(I)-Catalyzed Carboxylation: A study by Ukai et al. (2006) highlights the use of Rhodium(I) catalysis in the carboxylation of aryl- and alkenylboronic esters, potentially relevant to compounds like 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester. This method could be useful for preparing various functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).
Synthesis and Chemical Properties
- Production and Properties of 2,3-Butanediol: Neish (1947) discusses the condensation of isomeric 2,3-butanediols with ethyl acetoacetate, which leads to the formation of compounds related to this compound (Neish, 1947).
- Polyol Chain Synthesis: Rychnovsky et al. (1999) used 1,1-bis((trimethylsilyl)methyl)ethene as a linchpin to join different 4-acetoxy-1,3-dioxanes, a process relevant for synthesizing segments of compounds like this compound (Rychnovsky et al., 1999).
Material Science and Engineering
- Hydrogen Bond-Directed Assembly of Silsesquioxanes: Voisin et al. (2017) demonstrated the self-assembly of silsesquioxanes via hydrogen bonding, a technique potentially applicable to the manipulation of this compound for creating nanostructured materials (Voisin et al., 2017).
Analytical Chemistry Applications
- Gas-Liquid Chromatography Studies: Chalmers and Watts (1972) studied derivatives for quantitative gas-liquid chromatography, which might be applicable for analyzing compounds like this compound (Chalmers & Watts, 1972).
Organic Synthesis
- Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate: Lin et al. (2021) explored the formation of 2-trimethylsilylethyl esters, a reaction potentially relevant for synthesizing or modifying compounds like this compound (Lin et al., 2021).
Properties
IUPAC Name |
ethenyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-12-8(11)10(4)6-13-9(2,3)14-7-10/h5H,1,6-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWOCHNKSUBLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)OC=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467711 | |
Record name | Ethenyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865860-80-6 | |
Record name | Ethenyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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